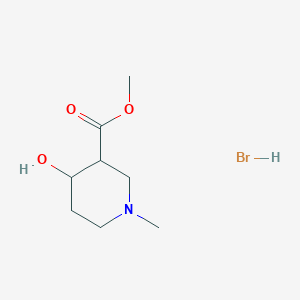

Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide

Description

Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide is a piperidine derivative characterized by a hydroxyl group at position 4, a methyl ester at position 3, and a methyl group at the nitrogen (1-methyl) on the piperidine ring. Its hydrobromide salt form enhances solubility in polar solvents like water, a common feature of such salts due to ionic dissociation . The molecular formula is inferred as C₉H₁₆NO₃·HBr, yielding a molecular weight of 267 g/mol (calculated from atomic masses: C=12, H=1, N=14, O=16, Br=80).

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-hydroxy-1-methylpiperidine-3-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.BrH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6-7,10H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJIGJWLGZTHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C(=O)OC)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of piperidine derivatives with appropriate carboxylic acid derivatives under controlled conditions. One common method involves the reaction of 4-hydroxy-1-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide is structurally related to several antidepressants, particularly those that inhibit serotonin reuptake. Its role as an intermediate in the synthesis of compounds like paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), highlights its relevance in treating depression and anxiety disorders. Paroxetine functions by increasing serotonin levels in the brain, thus alleviating symptoms of depression .

Neuropharmacological Studies

Recent studies have indicated that derivatives of piperidine compounds exhibit neurotropic activity. Research into similar compounds has shown promise for developing drugs targeting neurodegenerative diseases by enhancing neuroprotective effects and improving cognitive function . Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide could serve as a lead compound in this research area.

Organic Synthesis

Intermediate in Synthesis

The compound is utilized as an intermediate in synthesizing various organic molecules, particularly those containing piperidine rings. Its ability to undergo further chemical transformations makes it valuable in the pharmaceutical industry for developing new drugs . For instance, it can be transformed into other piperidine derivatives that may possess distinct biological activities.

Synthetic Methodologies

Innovative synthetic methodologies involving methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide have been explored to enhance the efficiency of creating complex organic structures. These methodologies often involve multi-step reactions that utilize this compound as a key building block .

Medicinal Chemistry

Cancer Research

Recent investigations have shown that piperidine derivatives can exhibit anticancer properties. In particular, compounds with similar structures have been evaluated for their ability to inhibit the growth of cancer cell lines, such as lung cancer cells (A549 and H460). The structural features of methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide may contribute to its potential anticancer activity through mechanisms that warrant further investigation .

Toxicity Studies

Preliminary toxicity studies on related compounds suggest that they may possess favorable safety profiles, which is critical in drug development. Understanding the toxicity and metabolic pathways of methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide will be essential for its future applications in clinical settings .

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Pharmacology | Antidepressant synthesis | Intermediate for paroxetine; SSRI properties |

| Neuropharmacology | Neuroprotective drug development | Potential cognitive enhancement properties |

| Organic Synthesis | Building block for piperidine derivatives | Multi-step synthesis methodologies |

| Medicinal Chemistry | Anticancer research | Inhibition of lung cancer cell lines |

| Toxicity Studies | Safety profile assessment | Favorable acute toxicity results in preliminary studies |

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-Benzyl-3-carbomethoxy-4-piperidone Hydrochloride

- Structure : Features a benzyl group at position 1, a ketone at position 4, and a methyl ester at position 3. The hydrochloride salt replaces hydrobromide.

- Molecular Weight: ~283.5 g/mol (C₁₄H₁₇NO₃·HCl).

- Key Differences :

- Substituents : The benzyl group and ketone (4-piperidone) in the hydrochloride analog contrast with the 1-methyl and hydroxyl groups in the target compound.

- Solubility : Hydrobromide salts (e.g., Eletriptan HBr in ) are generally more water-soluble than hydrochlorides due to bromide’s lower lattice energy .

- Reactivity : The hydroxyl group in the target compound may confer hydrogen-bonding capacity, influencing crystallinity and biological interactions, whereas the ketone in the analog could participate in redox reactions .

Eletriptan Hydrobromide (RELPAX®)

- Structure : A complex indole derivative with a sulfonyl group and pyrrolidine substituents.

- Molecular Weight : 462.43 g/mol (C₂₂H₂₆N₂O₂S·HBr).

- Key Differences :

- Complexity : Eletriptan’s larger structure includes a sulfonyl group and indole ring, enabling selective 5-HT₁B/1D receptor agonism. The target compound’s simpler piperidine backbone lacks such pharmacological motifs.

- Salt Utility : Both compounds use hydrobromide salts for enhanced bioavailability, but Eletriptan’s clinical use highlights the importance of structural complexity in drug design .

UM 1181 and UM 1189 (Piperidine Derivatives)

- UM 1181: 1-Methyl-4-piperidinol-2,4-dimethyl-5-acetylpyrrole-3-carboxylate hydrochloride.

- UM 1189: 1,4-Dimethyl-4-piperidinol-4-(2,4,5-trimethylpyrrole-3-carboxylate) hydrochloride.

- Key Differences: Substituents: Both UM compounds incorporate pyrrole rings and additional methyl/acetyl groups, which may enhance lipophilicity compared to the target compound’s hydroxyl and ester groups.

Physicochemical and Functional Group Analysis

Functional Group Impact

- Methyl Ester (C3) : Enhances stability compared to free carboxylic acids, a common strategy in prodrug design.

Biological Activity

Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide is a derivative of piperidine that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide is characterized by a piperidine ring with a hydroxyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to cross biological membranes, which is crucial for its pharmacological effects.

The biological activity of methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide primarily involves its interaction with various neurotransmitter systems. Research has indicated that this compound may act as a modulator of dopaminergic and serotonergic pathways, which are critical in the treatment of neuropsychiatric disorders.

Dopaminergic Activity

Studies have shown that piperidine derivatives can exhibit mixed agonist/antagonist properties at dopamine receptors. For instance, related compounds have demonstrated varying affinities for D2-like receptors, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease .

Serotonergic Activity

Additionally, the compound may influence serotonergic signaling, which is implicated in mood regulation and anxiety disorders. The modulation of serotonin receptors can lead to antidepressant effects, making this compound a candidate for further investigation in mood disorder therapies.

Pharmacological Profile

The pharmacological profile of methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide includes:

- Antimicrobial Activity : Some piperidine derivatives have shown significant activity against Mycobacterium tuberculosis, indicating potential use in anti-infective therapies .

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further exploration into its anticancer properties .

- Safety Profile : Toxicity assessments indicate a favorable safety profile at therapeutic doses, with no acute toxicity observed in animal models at specified concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide. Below are key findings from recent research:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For hydrobromide salt formation, the free base is reacted with hydrobromic acid under controlled conditions (e.g., solvent polarity, stoichiometry). Reaction optimization may include varying solvents (e.g., methanol, dichloromethane), temperature (reflux vs. room temperature), and catalyst choice (e.g., HBr gas or aqueous HBr). Purity is assessed via HPLC or NMR, with residual solvents quantified using GC-MS .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL . ORTEP-III is employed for thermal ellipsoid visualization . For non-crystalline samples, 2D NMR (COSY, HSQC) resolves stereochemistry and hydrogen bonding patterns .

Q. What analytical methods ensure purity and stability?

- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (0.1% TFA). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products. Mass spectrometry (ESI-MS) confirms molecular weight, while Karl Fischer titration quantifies water content .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies in ring puckering (e.g., chair vs. boat conformations) are analyzed using Cremer-Pople puckering parameters . For NMR vs. X-ray mismatches, dynamic effects (e.g., ring-flipping) are investigated via variable-temperature NMR. DFT calculations (B3LYP/6-31G*) predict equilibrium geometries, which are compared to experimental data .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, solvent polarity). For example, a Taguchi orthogonal array might test temperature (25–80°C), catalyst loading (1–5 mol%), and reaction time (12–48 h). Continuous flow systems improve reproducibility and reduce side products .

Q. How to assess toxicity in preclinical models?

- Methodological Answer : Subchronic toxicity studies in rodents (14–28 days) involve daily oral administration at escalating doses (10–100 mg/kg). Endpoints include hematology (CBC), clinical chemistry (ALT, creatinine), and histopathology (liver, kidney). Dose-response curves and NOAEL (No Observed Adverse Effect Level) are calculated .

Specialized Methodological Challenges

Q. How to address chiral center inconsistencies in stereoselective synthesis?

- Methodological Answer : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography using anomalous dispersion effects (Cu/Kα radiation). Circular dichroism (CD) spectroscopy validates optical activity .

Q. What computational tools predict reactivity with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.